molecular formula C19H15FN2O3S B12141887 1-ethyl-N-(3-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

1-ethyl-N-(3-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Cat. No.: B12141887
M. Wt: 370.4 g/mol
InChI Key: OAPQWZFQATWEDW-UHFFFAOYSA-N
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Description

1-ethyl-N-(3-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-ethyl-N-(3-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide can be achieved through a multi-step process. One common method involves the Fischer indolisation reaction followed by N-alkylation . The Fischer indolisation reaction is a well-known method for synthesizing indoles, which involves the reaction of aryl hydrazines with ketones under acidic conditions. The resulting indole is then subjected to N-alkylation using alkyl halides to introduce the ethyl group .

Industrial production methods for this compound may involve optimization of reaction conditions to achieve higher yields and purity. This can include the use of microwave irradiation to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

1-ethyl-N-(3-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, depending on the desired transformation. Major products formed from these reactions can vary, but they often involve modifications to the indole ring or the sulfonamide group.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(3-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, which can lead to various biological effects . The sulfonamide group may also play a role in its activity by interacting with enzymes or other proteins involved in disease processes.

Comparison with Similar Compounds

1-ethyl-N-(3-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide can be compared with other indole derivatives, such as:

Properties

Molecular Formula

C19H15FN2O3S

Molecular Weight

370.4 g/mol

IUPAC Name

1-ethyl-N-(3-fluorophenyl)-2-oxobenzo[cd]indole-6-sulfonamide

InChI

InChI=1S/C19H15FN2O3S/c1-2-22-16-9-10-17(14-7-4-8-15(18(14)16)19(22)23)26(24,25)21-13-6-3-5-12(20)11-13/h3-11,21H,2H2,1H3

InChI Key

OAPQWZFQATWEDW-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC(=CC=C4)F)C=CC=C3C1=O

Origin of Product

United States

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